molecular formula C9H9NO3S B12550207 6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one CAS No. 143113-56-8

6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one

Cat. No.: B12550207
CAS No.: 143113-56-8
M. Wt: 211.24 g/mol
InChI Key: VKWIBCNZVACNBF-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a hydroxyethoxy group attached to the benzothiazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminothiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-aminothiophenol and ethylene oxide.

    Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C.

    Product Isolation: The product is isolated by cooling the reaction mixture and then filtering the precipitate. The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules. The compound may act by inhibiting specific enzymes or interfering with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl terephthalic acid: An organic compound with similar hydroxyethoxy functionality.

    5-Chloro-2-mercaptobenzothiazole: A benzothiazole derivative with different substituents.

Uniqueness

6-(2-Hydroxyethoxy)-1,3-benzothiazol-2(3H)-one is unique due to its specific hydroxyethoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

143113-56-8

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

6-(2-hydroxyethoxy)-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H9NO3S/c11-3-4-13-6-1-2-7-8(5-6)14-9(12)10-7/h1-2,5,11H,3-4H2,(H,10,12)

InChI Key

VKWIBCNZVACNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCO)SC(=O)N2

Origin of Product

United States

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